molecular formula C18H34O3 B14311403 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene CAS No. 116121-05-2

8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene

Cat. No.: B14311403
CAS No.: 116121-05-2
M. Wt: 298.5 g/mol
InChI Key: PRKYYKKOXYSWNO-UHFFFAOYSA-N
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Description

8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is an organic compound with the molecular formula C16H30O3 It is characterized by the presence of two ethoxy groups, one methoxy group, and two methyl groups attached to an undecadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylundeca-2,6-diene and suitable alkylating agents.

    Alkylation: The key step involves the alkylation of the starting material with ethyl and methoxy groups. This is achieved using reagents like ethyl iodide and methanol in the presence of a strong base such as sodium hydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically at elevated temperatures and in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts.

    Purification: Employing purification techniques such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of 8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    8,8-Diethoxy-2,6-dimethyl-2-octanol: A tertiary alcohol with similar ethoxy and methyl groups.

    5,9-Undecadien-2-one, 6,10-dimethyl-: A compound with a similar undecadiene backbone but different functional groups.

Uniqueness

8,10-Diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene is unique due to its specific combination of ethoxy, methoxy, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

116121-05-2

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

8,10-diethoxy-10-methoxy-2,6-dimethylundeca-2,6-diene

InChI

InChI=1S/C18H34O3/c1-8-20-17(14-18(6,19-7)21-9-2)13-16(5)12-10-11-15(3)4/h11,13,17H,8-10,12,14H2,1-7H3

InChI Key

PRKYYKKOXYSWNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)(OC)OCC)C=C(C)CCC=C(C)C

Origin of Product

United States

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